N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS: 923157-66-8) is a benzothiazole-derived compound with a benzamide group at position 2 and a dimethylsulfamoyl substituent at position 6 of the benzothiazole ring. Its molecular formula is C₁₆H₁₅N₃O₃S₂, and it has a molecular weight of 361.4386 g/mol .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)12-8-9-13-14(10-12)23-16(17-13)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGWMTIKTNYKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride. Finally, the benzamide moiety is attached through an amide coupling reaction, often employing reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Anticancer Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has shown significant promise as an anticancer agent. Preliminary studies indicate that it may act as an apoptosis promoter, influencing cancer cell death pathways. Research has demonstrated its potential to inhibit specific proteins involved in cell survival, making it a candidate for further investigation in cancer therapeutics.
Case Study: Anticancer Screening
A study evaluated the anticancer activity of this compound against human colorectal carcinoma cell line HCT116 using the Sulforhodamine B assay. The results indicated an IC50 value of 4.53 µM, surpassing the standard drug 5-Fluorouracil (IC50 = 9.99 µM) in efficacy .
| Compound | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
|---|---|---|---|
| This compound | 4.53 | 5-Fluorouracil | 9.99 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
The minimum inhibitory concentration (MIC) values for several synthesized derivatives were determined through tube dilution techniques. The results demonstrated significant antimicrobial effects across various strains.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | 1.27 | Bacillus subtilis |
| 1.43 | Staphylococcus aureus | |
| 2.54 | Salmonella typhi | |
| 2.60 | Klebsiella pneumoniae | |
| 1.27 | Candida albicans |
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. A potential synthetic route includes:
- Formation of Benzothiazole Moiety : The initial step involves synthesizing the benzothiazole core.
- Introduction of Dimethylsulfamoyl Group : This is followed by the introduction of the dimethylsulfamoyl group through sulfonamide chemistry.
- Final Coupling Reaction : The final step involves coupling with the benzamide derivative to form the target compound.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity. The compound’s benzothiazole ring can interact with various proteins, affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Electron-Withdrawing Effects : Fluorine in 2-BTFBA and trifluoromethyl in 's compound enhance electron-withdrawing properties, which may influence binding to biological targets .
- Biological Activity : The trimethoxyphenyl acetamide substituent in 's compound confers strong inhibitory activity (pIC₅₀ = 7.8) against CK-1δ, highlighting the role of aromatic substitutions in potency .
Physicochemical and Spectroscopic Properties
Crystallographic Data
- 2-BTBA : Lattice parameters: a = 5.9479 Å, b = 16.8568 Å, c = 11.9366 Å, Volume = 1169.13 ų .
- 2-BTFBA : Lattice parameters: a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å, Volume = 1195.61 ų .
- The dimethylsulfamoyl group in the target compound likely alters crystal packing due to its bulkier size and hydrogen-bonding capability compared to smaller substituents like fluorine.
FT-IR Spectral Features
- N-H Stretching :
- C=O Stretching :
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique structural features:
- Molecular Formula : C16H18N2O3S2
- Structural Components :
- A benzothiazole moiety
- A dimethylsulfamoyl group
- An amide linkage to a benzene ring
This structure contributes to its diverse biological activities, particularly in oncology.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it may act as an apoptosis promoter , influencing cancer cell death pathways. The compound has been associated with the inhibition of specific proteins involved in cell survival, making it a candidate for further investigation in cancer therapeutics .
The mechanism of action involves the compound's interaction with proteins that regulate apoptosis and cell proliferation. It has shown binding affinity to various molecular targets, which is crucial for understanding its therapeutic efficacy .
Antibacterial and Antifungal Activity
Beyond its anticancer potential, this compound has also demonstrated antibacterial and antifungal properties. Studies have indicated activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. The inhibition of cyclooxygenase enzymes has been linked to its potential therapeutic applications in treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Inhibition of survival proteins |
| Antibacterial | Effective against E. coli and S. aureus | Disruption of bacterial cell wall synthesis |
| Antifungal | Active against fungal pathogens | Interference with fungal cell processes |
| Anti-inflammatory | Reduces inflammation | Inhibition of cyclooxygenase enzymes |
Case Studies
- Cancer Cell Line Studies :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide and its analogs?
- Methodology : The synthesis typically involves reacting substituted benzoic acids with sulfurochloridic acid (SOCl₂) to form acid chlorides, followed by coupling with 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine under reflux in acetone. Reaction completion is monitored via TLC, and purification is achieved through crystallization. For example, yields of ~22% are reported for similar benzothiazole derivatives, indicating a need for optimization .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. IR spectroscopy (e.g., C=O stretch at ~1668 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.01–7.73 ppm) confirm structural integrity .
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) reveals space group symmetry (e.g., triclinic P1), hydrogen-bonding networks (N–H⋯N and C–H⋯O), and molecular packing. For example, intermolecular S⋯S interactions (3.62 Å) stabilize crystal lattices .
- Key Considerations : Crystallize the compound from ethanol or chloroform to obtain high-quality crystals. Hydrogen-bonded dimers and π-π stacking interactions influence solubility and stability .
Q. What spectroscopic techniques are essential for confirming the compound’s purity and structure?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1267 cm⁻¹, amide C=O at ~1668 cm⁻¹) .
- NMR (¹H/¹³C) : Aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons (δ ~165 ppm for amide C=O) confirm substitution patterns .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C: 67.38%, H: 6.79%) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized beyond the reported 22%?
- Methodology :
- Catalysis : Use coupling agents like EDC/HOBt or microwave-assisted synthesis to accelerate amide bond formation .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Temperature Control : Optimize reflux duration (e.g., 6–12 hours) to balance reaction progression vs. decomposition .
Q. What strategies resolve contradictions in reported biological activities (e.g., GK activation vs. inactivity)?
- Methodology :
- Assay Standardization : Compare activity under consistent conditions (e.g., glucose concentration, pH) to eliminate variability .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methoxy, fluoro) on the benzamide ring. For example, 4-fluoro analogs show enhanced glucokinase (GK) activation due to increased electron-withdrawing effects .
- Computational Docking : Use AutoDock Vina to model interactions with GK’s allosteric site. Hydrophobic adamantyl groups may improve binding affinity .
Q. How do crystallographic studies inform drug design for this compound?
- Methodology :
- Hydrogen-Bond Analysis : Identify critical interactions (e.g., N–H⋯N between benzothiazole and sulfamoyl groups) that stabilize active conformations .
- Torsional Angle Optimization : Adjust dihedral angles (e.g., −100.3° for adamantyl-acetamide moieties) to enhance bioavailability .
- Polymorph Screening : Test crystallization conditions to isolate polymorphs with improved dissolution rates .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. For example, a bandgap <4 eV suggests suitability for charge-transfer interactions .
- MD Simulations : Simulate lipid bilayer permeation to assess blood-brain barrier penetration. LogP values ~2.5 indicate moderate hydrophobicity .
- ADMET Prediction : Use SwissADME to evaluate toxicity risks (e.g., CYP450 inhibition) and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
